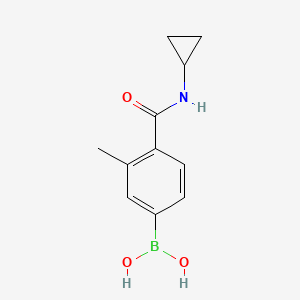
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid
概要
説明
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of boronic acids. These methods often utilize metal-free, photoinduced borylation reactions that provide high yields and functional group tolerance .
化学反応の分析
Types of Reactions
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes or boronate esters.
Substitution: Substituted aryl derivatives.
科学的研究の応用
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the cyclopropylcarbamoyl and methyl groups, making it less sterically hindered.
[4-(Cyclopropylcarbamoyl)phenyl]boronic acid: Similar structure but without the methyl group.
[3-Methylphenyl]boronic acid: Lacks the cyclopropylcarbamoyl group.
Uniqueness
(4-(Cyclopropylcarbamoyl)-3-methylphenyl)boronic acid is unique due to the presence of both the cyclopropylcarbamoyl and methyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development.
特性
分子式 |
C11H14BNO3 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
[4-(cyclopropylcarbamoyl)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-7-6-8(12(15)16)2-5-10(7)11(14)13-9-3-4-9/h2,5-6,9,15-16H,3-4H2,1H3,(H,13,14) |
InChIキー |
CRDGQMHVPOLLDL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)C)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














